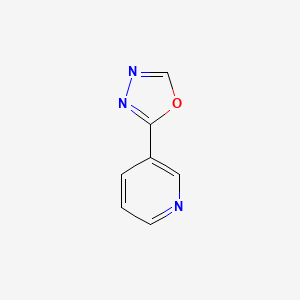

![molecular formula C17H13Cl2N3O4 B2400700 N-[5-(2,5-dicloro fenil)-1,3,4-oxadiazol-2-il]-3,5-dimetoxi benzamida CAS No. 891132-87-9](/img/structure/B2400700.png)

N-[5-(2,5-dicloro fenil)-1,3,4-oxadiazol-2-il]-3,5-dimetoxi benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

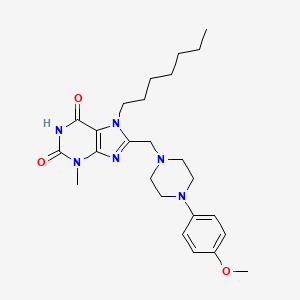

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule also contains a 2,5-dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms, akin to benzene) with chlorine atoms attached to the 2 and 5 positions. The 3,5-dimethoxybenzamide part of the molecule indicates a benzamide group (a benzene ring attached to a carboxamide group) with methoxy groups (-O-CH3) at the 3 and 5 positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring, the 2,5-dichlorophenyl group, and the 3,5-dimethoxybenzamide group would all contribute to the overall structure. The electron-withdrawing chlorine atoms and the electron-donating methoxy groups could cause the molecule to have regions of relative positive and negative charge, affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The 1,3,4-oxadiazole ring is generally considered to be stable, but can participate in reactions under certain conditions. The 2,5-dichlorophenyl group might undergo reactions at the carbon atoms bonded to the chlorine atoms, as these are relatively electron-poor. The 3,5-dimethoxybenzamide group could potentially undergo reactions at the carbonyl carbon or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the 1,3,4-oxadiazole ring, the 2,5-dichlorophenyl group, and the 3,5-dimethoxybenzamide group) would all influence its properties. These could include its solubility, melting point, boiling point, and reactivity .Mecanismo De Acción

DCFH-DA is a non-fluorescent compound that is converted into a highly fluorescent form in the presence of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide. The mechanism of this conversion involves the oxidation of DCFH-DA by N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide to form the highly fluorescent compound dichlorofluorescein (DCF). The fluorescence of DCF is proportional to the levels of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide in the sample, allowing researchers to measure oxidative stress in cells and tissues.

Biochemical and Physiological Effects

DCFH-DA is a relatively non-toxic compound that does not have any significant biochemical or physiological effects on cells and tissues. However, the conversion of DCFH-DA to DCF by N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide can have significant effects on cellular signaling pathways and gene expression. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide are known to play important roles in cellular signaling, and the measurement of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide levels using DCFH-DA can provide insights into the regulation of these pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCFH-DA has several advantages for lab experiments, including its specificity for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide and its ability to measure oxidative stress in real-time. However, there are also some limitations to its use. For example, DCFH-DA is sensitive to changes in pH and temperature, which can affect the accuracy of measurements. Additionally, the conversion of DCFH-DA to DCF is irreversible, which means that measurements cannot be repeated on the same sample.

Direcciones Futuras

There are several future directions for research on DCFH-DA and its applications in scientific research. One potential direction is the development of new fluorescent probes that are more specific for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide and can be used to measure oxidative stress in different cellular compartments. Another direction is the use of DCFH-DA in combination with other imaging techniques, such as confocal microscopy, to visualize N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide in real-time. Finally, there is a need for more research on the regulation of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide signaling pathways and their roles in cellular physiology and disease.

Métodos De Síntesis

The synthesis of DCFH-DA involves several steps, including the condensation of 2,5-dichlorophenyl hydrazine with 3,5-dimethoxybenzoyl chloride to form the oxadiazole intermediate. The intermediate is then reacted with N,N-diethylformamide to yield DCFH-DA. The synthesis of DCFH-DA is a multi-step process that requires expertise in organic chemistry and careful control of reaction conditions.

Aplicaciones Científicas De Investigación

- Enfoque de síntesis: El compuesto se sintetiza mediante una estrategia “rentable”, que comienza con 5-amino-1,3,4-tiadiazol-2-tiol. La alquilación escalonada del átomo de azufre y la acilación del átomo de nitrógeno conducen al compuesto objetivo .

- Confirmación de la estructura: La estructura del compuesto sintetizado se confirma mediante técnicas como RMN de 1H, RMN de 13C, RMN de 2D y LC-MS .

- Actividad anticancerígena: La detección in vitro utilizando el protocolo NCI DTP reveló su potencial anticancerígeno .

Derivados del indol

Los derivados del indol tienen importancia clínica y biológica. El andamiaje del indol aparece en muchas moléculas de fármacos sintéticos, lo que sugiere que explorar derivados basados en esta estructura podría generar opciones terapéuticas valiosas .

Inhibición de la nitrificación

Si bien no está directamente relacionado con el compuesto, es interesante notar que el ácido N- (2,5-dicloro fenil) succínico (DCS) es un inhibidor de la nitrificación. El DCS se puede mezclar con fertilizantes para suprimir la nitrificación, lo que beneficia a las plantas de tierras altas .

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O4/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-7-10(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXXPDEMPSMQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

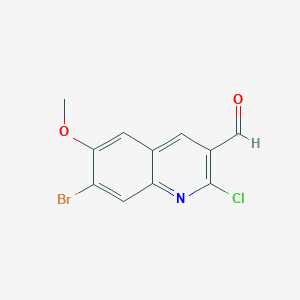

![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)

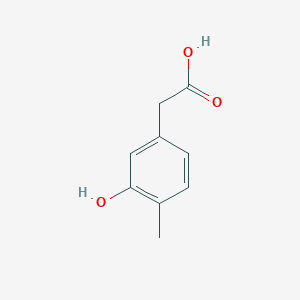

![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)

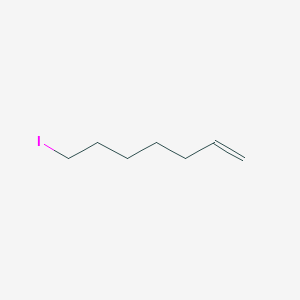

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)

![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)